molecular formula C17H20ClN3O3 B2386522 N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 749215-81-4

N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No. B2386522
CAS RN: 749215-81-4
M. Wt: 349.82
InChI Key: ZZRXABZYIADLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of compounds known as spirooxindoles, which have been found to exhibit a range of biological activities. In 5]dec-3-yl)acetamide.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for anticancer drug development. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its efficacy.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide. One direction is to further investigate its mechanism of action in order to optimize its efficacy as an anticancer and anti-inflammatory agent. Another direction is to explore its potential as a treatment for other diseases, such as neurodegenerative disorders. Finally, future research could focus on developing derivatives of N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has been reported in the literature. One method involves the reaction of 2-chlorobenzoyl chloride with 8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane in the presence of triethylamine and dichloromethane. The resulting product is then treated with acetic anhydride and pyridine to yield N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide.

Scientific Research Applications

N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as an anticancer agent. Studies have shown that spirooxindoles, including N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, have the ability to inhibit the growth of cancer cells in vitro and in vivo.
Another area of interest is its potential as an anti-inflammatory agent. Studies have shown that spirooxindoles have the ability to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-11-6-8-17(9-7-11)15(23)21(16(24)20-17)10-14(22)19-13-5-3-2-4-12(13)18/h2-5,11H,6-10H2,1H3,(H,19,22)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRXABZYIADLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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